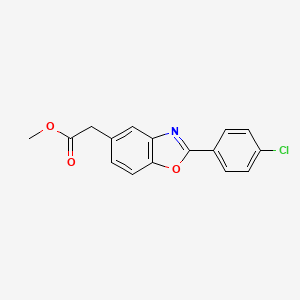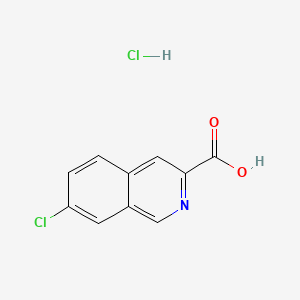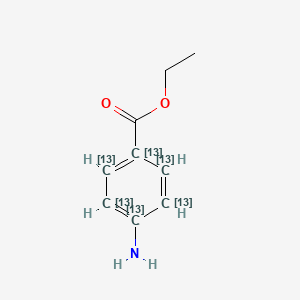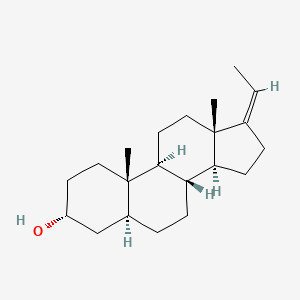![molecular formula C9H14O3S B586917 1-[(Acetylthio)methyl]-cyclopropaneacetic acid methyl ester CAS No. 142148-14-9](/img/structure/B586917.png)
1-[(Acetylthio)methyl]-cyclopropaneacetic acid methyl ester
描述
1-[(Acetylthio)methyl]-cyclopropaneacetic acid methyl ester is an organic compound with a unique structure that includes a cyclopropane ring, an ester group, and a thioester group
准备方法
The synthesis of 1-[(Acetylthio)methyl]-cyclopropaneacetic acid methyl ester typically involves the following steps:
Cyclopropanation: The starting material, often a suitable alkene, undergoes cyclopropanation to form the cyclopropane ring.
Thioester Formation:
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control, to maximize yield and purity.
化学反应分析
1-[(Acetylthio)methyl]-cyclopropaneacetic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester and thioester groups can be reduced to alcohols and thiols, respectively, using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles like amines or alcohols.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-[(Acetylthio)methyl]-cyclopropaneacetic acid methyl ester has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Biological Studies: It can be used in studies to understand the interactions of thioester-containing compounds with biological systems.
Industrial Applications: The compound may be used in the production of specialty chemicals and materials.
作用机制
The mechanism by which 1-[(Acetylthio)methyl]-cyclopropaneacetic acid methyl ester exerts its effects involves interactions with molecular targets such as enzymes or receptors. The thioester group can participate in nucleophilic acyl substitution reactions, while the ester group can undergo hydrolysis. These interactions can modulate the activity of biological molecules and pathways.
相似化合物的比较
Similar compounds to 1-[(Acetylthio)methyl]-cyclopropaneacetic acid methyl ester include:
Cyclopropaneacetic acid derivatives: Compounds with variations in the ester or thioester groups.
Thioester-containing compounds: Molecules with different acyl groups attached to the sulfur atom.
Ester-containing compounds: Molecules with different alkyl or aryl groups attached to the ester oxygen.
The uniqueness of this compound lies in its combination of a cyclopropane ring, an ester group, and a thioester group, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
methyl 2-[1-(acetylsulfanylmethyl)cyclopropyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3S/c1-7(10)13-6-9(3-4-9)5-8(11)12-2/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWCGYSJHYCTYEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCC1(CC1)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00703862 | |
| Record name | Methyl {1-[(acetylsulfanyl)methyl]cyclopropyl}acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00703862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142148-14-9 | |
| Record name | Methyl 1-[(acetylthio)methyl]cyclopropaneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=142148-14-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl {1-[(acetylsulfanyl)methyl]cyclopropyl}acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00703862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-Ethyl-2-[(methylamino)methyl]pyrrolidine-d3 Hydrochloride](/img/new.no-structure.jpg)
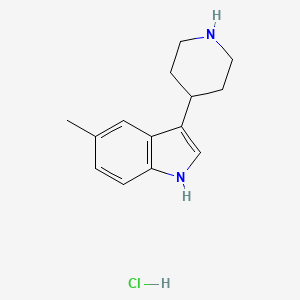
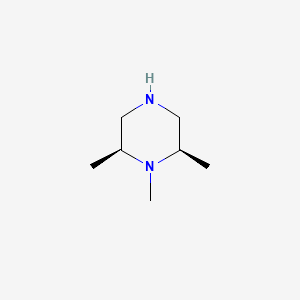

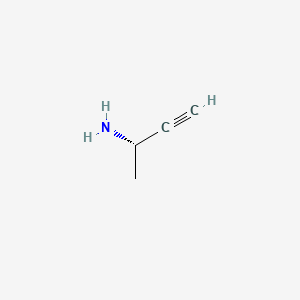
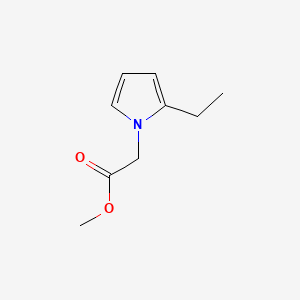
![N-[(2S)-1-[[(3S,6R,9R,12R,15R,16R)-12-benzyl-3,6-bis(3,5-dihydroxyphenyl)-9,16-dimethyl-2,5,8,11,14-pentaoxo-1-oxa-4,7,10,13-tetrazacyclohexadec-15-yl]amino]-1-oxo-3-phenylpropan-2-yl]-5-chloro-1H-pyrrole-2-carboxamide](/img/structure/B586848.png)
